molecular formula C20H22N4S B2417155 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2417155
M. Wt: 350.5 g/mol
InChI Key: JEKDXJORVOKEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-358823 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry, particularly in the development of therapeutic agents.

Scientific Research Applications

WAY-358823 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: WAY-358823 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of the compound “4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain .

Mode of Action

This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine, with an IC50 of 7.53 µM . This indicates that the compound is a selective AChE inhibitor .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the concentration of ACh. This enhances the transmission of signals in the cholinergic neurons, which play a crucial role in learning and memory .

Result of Action

The result of the compound’s action is an enhancement of cholinergic neurotransmission, which could potentially improve learning and memory . This makes the compound a potential candidate for the treatment of Alzheimer’s disease (AD), a neurodegenerative disease characterized by progressive cognitive decline and memory impairment .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-358823 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of complex organic molecules like WAY-358823 .

Industrial Production Methods: In an industrial setting, the production of WAY-358823 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: WAY-358823 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

WAY-358823 can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)19-18-16-8-4-5-9-17(16)25-20(18)22-14-21-19/h1-3,6-7,14H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKDXJORVOKEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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